N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterio-N-[2-(4-hydroxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWJOOPFDQZNK-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for N 2 4 Hydroxyphenyl Ethyl Acetamide D3
Synthetic Routes to N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 and its Deuterium (B1214612) Analogues
The primary and most direct synthetic route to this compound involves the N-acetylation of the corresponding primary amine, tyramine, using a deuterated acetylating agent. This method is favored for its efficiency and the high commercial availability of the necessary precursors.
The most common approach is the reaction of tyramine hydrochloride with acetic anhydride-d6 in the presence of a base, such as triethylamine or sodium acetate, in a suitable solvent like methanol or dichloromethane. The base neutralizes the hydrochloric acid formed, driving the reaction to completion.
An alternative method utilizes acetyl-d3 chloride. This reagent is more reactive than acetic anhydride-d6 and the reaction can often be performed under milder conditions. However, it is also more sensitive to moisture.
Below is a comparative table of common synthetic routes:
Table 1: Synthetic Routes for this compound| Deuterated Reagent | Base | Solvent | Typical Reaction Conditions | Notes |
|---|---|---|---|---|
| Acetic anhydride-d6 | Triethylamine (TEA) | Dichloromethane (DCM) | Room temperature, 2-4 hours | High yield, common laboratory procedure. |
| Acetic anhydride-d6 | Sodium Bicarbonate | Water/Methanol | 0°C to room temperature, 1-3 hours | Aqueous workup is straightforward. |
| Acetyl-d3 chloride | Pyridine | Tetrahydrofuran (THF) | 0°C, 1-2 hours | Highly efficient but reagent is moisture-sensitive. |
Further deuterium analogues can be synthesized by starting with deuterated tyramine. For example, N-[2-(4-Hydroxyphenyl)ethyl-1,1,2,2-d4]acetamide can be prepared by acetylating tyramine-d4 with standard acetic anhydride. clearsynth.com The synthesis of multiply deuterated analogues combines both deuterated tyramine and a deuterated acetylating agent.
Optimization of Deuteration Protocols for Enhanced Isotopic Purity and Yield
Achieving high isotopic purity (typically >98%) is critical for the utility of this compound as an internal standard. Optimization strategies focus on both the choice of reagents and the reaction conditions.
Key Optimization Parameters:
Reagent Purity: The isotopic enrichment of the deuterated acetylating agent (e.g., acetic anhydride-d6) is paramount. Using reagents with a specified deuterium incorporation of 99 atom % D or higher is essential.
Solvent Choice: Aprotic solvents (e.g., DCM, THF, acetonitrile) are generally preferred to minimize the potential for H/D exchange, which could lower isotopic purity. If a protic solvent is necessary, using its deuterated form (e.g., Methanol-d4) can mitigate this issue. researchgate.netmdpi.com
Reaction Stoichiometry: A slight excess of the deuterated acetylating agent is often used to ensure complete conversion of the starting tyramine, which simplifies purification.
Temperature and Time: Acetylation reactions are typically exothermic. Maintaining a low temperature (0-5°C) during reagent addition can prevent side reactions. Reaction times are monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion without product degradation.
Purification: Post-reaction, purification is crucial for removing unreacted starting materials and byproducts. Column chromatography on silica gel is a standard and effective method. Recrystallization can also be employed to enhance both chemical and isotopic purity.
Recent advances in deuteration include the development of catalytic hydrogen-deuterium exchange (HDE) reactions. researchgate.net While typically used for deuterating C-H bonds on aromatic rings or alkyl chains, similar principles can be applied to ensure that no back-exchange occurs during synthesis and workup. researchgate.netunisyscat.de
Comprehensive Characterization of Deuterated Products through Advanced Spectroscopic Techniques
Confirmation of the structure and isotopic enrichment of this compound requires a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The most direct evidence of successful deuteration is the absence or significant reduction (to <1-2%) of the singlet corresponding to the acetyl methyl protons (CH₃), which typically appears around δ 2.0 ppm in the non-deuterated analogue. rsc.org Other signals, such as those for the aromatic and ethyl protons, should remain unchanged.
¹³C NMR: The carbon of the deuterated methyl group (-CD₃) will appear as a multiplet (typically a septet) due to C-D coupling, with a characteristic downfield shift compared to the non-deuterated singlet. The resonance of other carbons should be unaffected. st-andrews.ac.uk
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing definitive proof of deuterium incorporation. A single resonance corresponding to the -CD₃ group would be expected.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and assessing isotopic purity.
Electron Ionization (EI-MS): The molecular ion peak (M⁺) for this compound will appear at m/z 182, which is three mass units higher than that of N-acetyltyramine (m/z 179). scbt.comnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for unambiguous confirmation of the elemental composition. For C₁₀H₁₀D₃NO₂, the expected exact mass would be calculated and compared to the measured value.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can confirm the location of the deuterium atoms. A key fragment in the non-deuterated compound involves the loss of the acetamide group. In the d3-analogue, the fragmentation pattern will reflect the presence of the deuterated acetyl moiety. nih.gov
Table 2: Comparative Spectroscopic Data
| Technique | N-acetyltyramine | This compound |
|---|---|---|
| ¹H NMR | Singlet at ~2.0 ppm (3H, -COCH₃) | Signal at ~2.0 ppm is absent or greatly diminished |
| ¹³C NMR | Singlet at ~23 ppm (-COCH₃) | Multiplet at ~23 ppm (due to C-D coupling) |
| MS (M⁺) | m/z = 179 | m/z = 182 |
| HRMS ([M+H]⁺) | Expected: 180.1019 | Expected: 183.1208 |
Infrared (IR) Spectroscopy: The C-D stretching vibrations appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (~2850-3000 cm⁻¹). The IR spectrum of the deuterated product will show characteristic C-D stretching bands, providing further evidence of successful labeling.
Strategies for Derivatization of this compound for Specific Research Applications
Derivatization is a chemical modification process used to enhance the analytical properties of a compound or to attach a functional tag for specific applications. nih.gov For this compound, the primary site for derivatization is the phenolic hydroxyl (-OH) group. The amide N-H is generally less reactive.
Applications of Derivatization:
Improving Volatility for Gas Chromatography (GC): The polar hydroxyl group makes the compound non-volatile. Derivatization is necessary for GC analysis.
Enhancing Ionization for Mass Spectrometry: Certain derivatives can improve ionization efficiency in MS.
Introducing a Fluorophore for Fluorescence Detection: Attaching a fluorescent tag allows for highly sensitive detection in HPLC.
Common derivatization strategies are outlined in the table below.
Table 3: Derivatization Strategies for the Phenolic Hydroxyl Group| Reagent | Derivative Formed | Purpose / Application |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability for GC-MS analysis. |
| Pentafluorobenzoyl chloride (PFBCl) | Pentafluorobenzoyl ester | Creates an electrophoric derivative for highly sensitive detection by Electron Capture Detection (ECD) in GC. |
| Dansyl chloride | Dansyl ether | Introduces a fluorescent tag for sensitive detection by HPLC with a fluorescence detector. nih.gov |
These derivatization reactions convert the polar -OH group into a less polar, more volatile ether or ester, making the molecule amenable to a wider range of analytical techniques and enhancing detection sensitivity for quantitative studies where this compound is used as an internal standard. researchgate.net
Analytical Chemistry Applications and Methodological Development Utilizing N 2 4 Hydroxyphenyl Ethyl Acetamide D3
Application as an Internal Standard in Quantitative Analytical Assays
The primary application of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is as an internal standard in quantitative analytical assays. An internal standard is a compound added in a constant amount to samples, the calibration curve, and quality control samples. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The ideal internal standard has physicochemical properties very similar to the analyte of interest.
In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), this compound is invaluable. This technique allows for the separation of compounds in a mixture followed by their detection based on their mass-to-charge ratio. The deuterated standard co-elutes with the non-deuterated analyte, meaning they exit the chromatography column at the same time. However, due to the mass difference, they are distinguishable by the mass spectrometer.
This co-elution is crucial as it means both the analyte and the internal standard experience the same conditions throughout the analytical process, including any potential ion suppression or enhancement effects in the mass spectrometer's ion source. By calculating the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved.
For instance, in the quantification of N-acetyltyramine, the mass spectrometer would be set to monitor specific mass transitions for both the analyte and the deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-acetyltyramine | 180.1 | 137.1 |
| This compound | 183.1 | 137.1 |
This table is illustrative. The exact mass-to-charge ratios (m/z) may vary depending on the ionization method used.
The development of robust and reliable chromatographic methods is essential for the accurate quantification of low-abundance compounds in complex mixtures. This compound plays a significant role in the development and validation of these methods. During method development, the deuterated standard helps to optimize chromatographic conditions such as the mobile phase composition, gradient, flow rate, and column temperature to achieve optimal separation and peak shape for the analyte.
In method validation, this compound is used to assess key parameters including linearity, accuracy, precision, and the limit of quantification (LOQ). For example, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity of this curve is a critical indicator of the method's performance.
Enhancing Analytical Accuracy and Precision through Isotopic Dilution Mass Spectrometry
Isotopic dilution mass spectrometry (IDMS) is considered a gold-standard method for highly accurate and precise chemical measurement. This technique involves adding a known amount of an isotopically-labeled standard, such as this compound, to a sample before any processing. The isotopically labeled standard is chemically identical to the analyte, ensuring it behaves in the same manner throughout the extraction, purification, and analysis steps.
Because the ratio of the natural analyte to the labeled standard is measured, any sample loss during preparation affects both compounds equally, thus canceling out the error. This significantly improves the accuracy and precision of the measurement compared to methods that rely on external calibration. The use of a stable, non-radioactive isotopic label like deuterium (B1214612) makes this a safe and effective approach for a wide range of applications.
Addressing Matrix Effects and Interference in Complex Research Samples
Biological samples such as plasma, urine, and tissue homogenates are incredibly complex matrices containing numerous compounds that can interfere with the analysis of the target analyte. These interferences, collectively known as matrix effects, can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Since the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix is largely negated. This ensures that the results are reliable and reproducible, even when analyzing highly complex research samples.
Investigations into Metabolic Pathways and Biotransformations Using N 2 4 Hydroxyphenyl Ethyl Acetamide D3 As a Tracer
Tracing Metabolic Fates of N-[2-(4-Hydroxyphenyl)ethyl]acetamide and Related Endogenous Compounds
N-[2-(4-Hydroxyphenyl)ethyl]acetamide, also known as N-acetyltyramine, is a metabolite of the biogenic amine tyramine and is found in various animal and plant species nih.govcaymanchem.com. Understanding its metabolic fate is crucial for elucidating its physiological roles and the biotransformation of structurally similar compounds. The use of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 as a tracer allows researchers to follow its journey through biological systems, distinguishing it from endogenous N-acetyltyramine.
Studies involving the administration of deuterated tyramine have provided significant insights into its metabolic pathways, which are expected to be largely shared by N-acetyltyramine. A study on the metabolism of ingested deuterium-labeled p-tyramine in humans identified several key metabolites in urine nih.gov. These findings suggest that N-acetyltyramine undergoes two primary metabolic transformations: conjugation and oxidative deamination followed by further oxidation.
The major metabolic pathways include:
Phase II Conjugation: The parent compound can be directly conjugated with glucuronic acid or sulfate to form more water-soluble metabolites that are easily excreted.
N-acetyltyramine-O-glucuronide
N-acetyltyramine-O-sulfate
Phase I Oxidation followed by Phase II Conjugation: The acetyl group can be hydrolyzed, yielding tyramine, which then undergoes oxidative deamination by monoamine oxidase (MAO) to form p-hydroxyphenylacetaldehyde. This intermediate is then oxidized to p-hydroxyphenylacetic acid (PHPAA) nih.gov. PHPAA can then be excreted or undergo conjugation.
The use of a deuterated tracer like this compound allows for the accurate quantification of these metabolites using mass spectrometry, overcoming the challenge of differentiating them from their endogenous counterparts nih.gov.
Table 1: Potential Metabolites of this compound
| Metabolite | Metabolic Pathway | Enzymes Involved (Putative) |
|---|---|---|
| N-acetyltyramine-d3-O-glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
| N-acetyltyramine-d3-O-sulfate | Sulfation | Sulfotransferases (SULTs) |
| p-hydroxyphenylacetic acid-d2 | Deacetylation, Oxidative Deamination, Oxidation | Amidases, Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) |
| p-hydroxyphenylacetic acid-d2-conjugates | Conjugation of PHPAA | UGTs, SULTs |
Elucidation of Enzyme Kinetics and Reaction Mechanisms through Isotopic Labeling
Isotopically labeled compounds are instrumental in studying the kinetics and mechanisms of the enzymes responsible for their metabolism. By using this compound, researchers can investigate the enzymes involved in its biotransformation, such as Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs) nih.govmdpi.comnih.gov.
The formation of N-acetyltyramine from tyramine is catalyzed by arylalkylamine N-acetyltransferase (AANAT) ebi.ac.uk. The kinetic mechanism of this enzyme has been identified as an ordered sequential mechanism, where acetyl-CoA binds first, followed by tyramine ebi.ac.uk. The use of deuterated substrates can help to further probe the mechanism and determine rate-limiting steps.
Enzyme kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), can be determined with high accuracy using labeled substrates. In a typical experiment, various concentrations of this compound are incubated with a source of enzymes (e.g., liver microsomes), and the rate of metabolite formation is measured over time using liquid chromatography-mass spectrometry (LC-MS).
Table 2: Key Enzymes in N-acetyltyramine Metabolism and the Role of Isotopic Labeling
| Enzyme Family | Reaction Catalyzed | Application of Isotopic Labeling |
|---|---|---|
| Arylalkylamine N-acetyltransferases (AANAT) | N-acetylation of tyramine | Investigating reverse reaction kinetics and substrate inhibition. |
| Cytochrome P450 (CYP) | Oxidative metabolism (e.g., hydroxylation) | Identifying specific CYP isoforms involved and quantifying their contribution to overall metabolism. |
| UDP-glucuronosyltransferases (UGT) | Glucuronide conjugation | Determining K_m and V_max for specific UGT isoforms (e.g., UGT1A family) nih.govwikipedia.org. |
| Sulfotransferases (SULT) | Sulfate conjugation | Assessing the kinetics of sulfation and identifying relevant SULT isoforms (e.g., SULT1A family) wikipedia.org. |
Methodologies for In Vitro and In Vivo Metabolic Profiling with Deuterated Tracers
The use of this compound facilitates both in vitro and in vivo metabolic profiling studies, providing a comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
In Vitro Methodologies:
Liver Microsomes: Incubation of the deuterated tracer with human or animal liver microsomes is a standard method to study Phase I (oxidative) and Phase II (conjugative) metabolism. This system is rich in CYP and UGT enzymes nih.gov.
Hepatocytes: Using cultured primary hepatocytes provides a more complete picture of metabolism as they contain a broader range of metabolic enzymes and cofactors.
Recombinant Enzymes: To identify the specific enzymes responsible for a particular metabolic reaction, this compound can be incubated with individual, recombinantly expressed enzymes (e.g., specific CYPs or UGTs).
In these in vitro systems, the reaction is typically initiated by adding the deuterated compound and stopped at various time points. The samples are then analyzed by LC-MS/MS to identify and quantify the parent compound and its deuterated metabolites.
In Vivo Methodologies:
Animal Models: The deuterated tracer is administered to laboratory animals (e.g., rats, mice), and biological samples such as blood, urine, and feces are collected over time.
Metabolite Profiling: The collected samples are processed and analyzed by high-resolution mass spectrometry to detect and identify the full spectrum of deuterated metabolites. The temporal profile of each metabolite provides information on the rate and extent of different metabolic pathways.
The stable isotope label ensures that the detected metabolites originate from the administered compound, eliminating ambiguity from endogenous sources.
Assessment of Isotope Effects on Metabolic Stability and Pathway Flux
The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater mass of deuterium nih.gov. The C-D bond is stronger than the C-H bond, and thus requires more energy to break. This effect is particularly significant if the cleavage of this bond is the rate-limiting step in a metabolic reaction nih.gov.
By strategically placing deuterium atoms on the N-[2-(4-Hydroxyphenyl)ethyl]acetamide molecule, such as on the acetyl methyl group, the metabolic stability of the compound can be assessed. If N-deacetylation or oxidation at this position is a major metabolic route, the presence of deuterium would be expected to slow down the rate of metabolism.
The magnitude of the KIE is expressed as the ratio of the reaction rates (k_H/k_D). A significant KIE (typically >2) indicates that C-H bond cleavage is involved in the rate-determining step of the metabolic pathway.
Table 3: Impact of Deuteration on Metabolic Parameters
| Parameter | Effect of Deuteration (at a metabolic hotspot) | Method of Assessment |
|---|---|---|
| Metabolic Clearance (CL) | Decrease | In vitro substrate depletion assays; In vivo pharmacokinetic studies. |
| Half-life (t_1/2) | Increase | In vivo pharmacokinetic studies. |
| Metabolic Pathway Flux | Potential shift (metabolic switching) | Comparative metabolite profiling of deuterated vs. non-deuterated compound. |
| Exposure (AUC) | Increase | In vivo pharmacokinetic studies nih.gov. |
This "metabolic switching" can result in a redirection of metabolism towards alternative pathways that were minor in the non-deuterated compound. The use of this compound allows for the precise quantification of such shifts, providing deeper insights into the flexibility and regulation of metabolic networks. The selective deuteration of molecules is an effective strategy to enhance a drug's metabolic profile by increasing its biological half-life and metabolic stability juniperpublishers.commdpi.com.
Mechanistic Studies and Fundamental Research Enabled by N 2 4 Hydroxyphenyl Ethyl Acetamide D3
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The deuterium (B1214612) kinetic isotope effect is a powerful method for elucidating reaction mechanisms by determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. nih.gov When a C-H bond is replaced by a C-D bond, the reaction rate often decreases if that bond is cleaved during the slowest step of the reaction. This is because the C-D bond has a lower zero-point energy and thus requires more energy to break. The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), can provide significant insight into the transition state of the reaction.
In the context of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, the deuterium atoms are located on the acetyl methyl group. If a metabolic reaction, for instance, involves the enzymatic oxidation or cleavage of one of these C-H bonds as the rate-limiting step, a primary KIE would be observed. Such studies are particularly relevant in the field of drug metabolism, where cytochrome P450 (CYP) enzymes are often responsible for the oxidative metabolism of xenobiotics. nih.govnih.gov
For example, a hypothetical study on the metabolism of N-[2-(4-Hydroxyphenyl)ethyl]acetamide by a specific CYP isozyme could yield the following results:
| Compound | Rate of Metabolism (nmol/min/mg protein) |
| N-[2-(4-Hydroxyphenyl)ethyl]acetamide | 10.5 |
| This compound | 4.2 |
In this illustrative example, the KIE (kH/kD) would be 2.5, suggesting that the cleavage of a C-H bond on the acetyl group is at least partially rate-determining in this metabolic pathway.
Probing Reaction Pathways and Intermediate Formation in Biochemical Systems
Stable isotope-labeled compounds like this compound are invaluable tools for tracing the metabolic fate of molecules in complex biological systems. nih.gov By introducing the deuterated compound into a biological system, such as cell cultures or in vivo models, researchers can track its transformation into various metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com The deuterium label serves as a "heavy" tag that allows for the clear differentiation of the compound and its metabolites from the endogenous, non-labeled counterparts. eurisotop.com
The use of deuterated compounds can help in:
Identifying novel metabolites: The unique mass signature of the deuterium-labeled metabolites allows for their confident identification in complex biological matrices.
Elucidating metabolic pathways: By identifying the series of metabolites formed from the deuterated parent compound, the sequence of enzymatic reactions in a metabolic pathway can be pieced together.
Quantifying metabolite flux: The rate of formation and degradation of the labeled metabolites can provide quantitative information about the flux through different metabolic pathways. eurisotop.com
For instance, if this compound were administered to a cell culture, subsequent analysis of the cell lysate and supernatant by LC-MS/MS could reveal the presence of deuterated downstream products. The identification of a deuterated N-(4-hydroxyphenethyl)amine, for example, would confirm a deacetylation pathway.
The following table illustrates hypothetical data from such an experiment:
| Metabolite | Mass-to-charge ratio (m/z) of unlabeled metabolite | Mass-to-charge ratio (m/z) of d3-labeled metabolite | Pathway Indicated |
| N-[2-(4-Hydroxyphenyl)ethyl]acetamide | 180.1 | 183.1 | Parent Compound |
| N-(4-hydroxyphenethyl)amine | 138.1 | 138.1 | Deacetylation |
| 4-Hydroxyphenylacetic acid | 153.1 | 153.1 | Oxidative deamination and further metabolism |
This approach has been successfully used to study the metabolism of a wide range of compounds. For example, deuterated internal standards are synthesized for the quantification of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine in human plasma using LC-MS/MS, ensuring accurate measurement by accounting for variations in sample processing and instrument response. nih.gov
Applications in Understanding Isotopic Fractionation Phenomena
Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance. This phenomenon can occur during physical, chemical, and biological processes, leading to variations in the isotopic composition of elements in different reservoirs. The study of isotopic fractionation provides valuable insights into the mechanisms of these processes.
In biological systems, enzymatic reactions can exhibit isotopic fractionation, where the enzyme preferentially metabolizes molecules containing the lighter isotope. This can lead to an enrichment of the heavier isotope in the remaining substrate pool and an enrichment of the lighter isotope in the product pool. The magnitude of this fractionation can be indicative of the specific metabolic pathway involved.
This compound can be used as a tool to study such phenomena. For example, by introducing a mixture of labeled and unlabeled N-[2-(4-Hydroxyphenyl)ethyl]acetamide into a microbial culture, researchers could monitor the change in the isotopic ratio of the remaining substrate over time. A significant enrichment of the d3-compound in the substrate pool would indicate that the microorganisms preferentially metabolize the non-deuterated form.
Studies on the biodegradation of other aromatic compounds have demonstrated the utility of this approach. For example, investigations into the biodegradation of nitrophenols have shown that the extent of carbon and nitrogen isotope fractionation can be used to distinguish between different monooxygenation pathways. nih.gov Similarly, studies on the assimilation of ammonium by fungi have used nitrogen isotopes to understand the fractionation associated with this key step in the nitrogen cycle. nih.gov While specific studies on the isotopic fractionation of this compound are not detailed in the provided search results, the principles derived from these related studies are directly applicable.
The use of stable isotope-labeled compounds like this compound is also crucial in environmental studies to trace the fate and transport of pollutants. iaea.org By understanding the isotopic fractionation associated with different degradation pathways (e.g., biotic vs. abiotic), scientists can better assess the environmental impact and natural attenuation of such compounds.
Future Prospects and Emerging Research Areas for Deuterated N 2 4 Hydroxyphenyl Ethyl Acetamide
Integration with High-Throughput Screening and Omics Technologies for Systems Biology Research
The fields of systems biology and "omics" (genomics, proteomics, metabolomics) rely on high-throughput and data-intensive analytical techniques to create a holistic understanding of biological systems. Deuterated compounds like N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 are poised to play a crucial role in these areas.
In metabolomics , the accurate quantification of small molecules is paramount. This compound can serve as an ideal internal standard for mass spectrometry-based analyses of its non-deuterated counterpart, N-acetyltyramine. nih.govresearchgate.netnih.gov Since it has nearly identical chemical properties to the analyte of interest but a distinct mass, it can be used to correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantitative data.
Quantitative proteomics is another area where deuterated compounds find utility. While not directly incorporated into proteins, deuterated small molecules can be used in assays to study the activity of enzymes that metabolize them. For example, the enzymatic processing of N-[2-(4--Hydroxyphenyl)ethyl]acetamide-d3 by deacetylases or hydroxylases could be precisely monitored in complex biological samples. nih.govnih.gov
Furthermore, in high-throughput screening (HTS) , which is used to test large libraries of compounds for biological activity, deuterated substrates can offer advantages. For instance, in screens targeting enzymes that metabolize N-acetyltyramine, using the deuterated version could slow down the reaction rate due to the kinetic isotope effect. This can provide a wider window for detection and potentially increase the sensitivity and reliability of the assay.
The integration of this compound into these high-throughput workflows can contribute to a more detailed and accurate understanding of the biological pathways in which N-acetyltyramine is involved.
| Technology | Application of this compound | Potential Impact on Systems Biology Research |
| Metabolomics (LC-MS) | Internal standard for N-acetyltyramine quantification | Increased accuracy and precision in measuring endogenous levels of N-acetyltyramine, aiding in the identification of metabolic perturbations in disease states. |
| Quantitative Proteomics | Substrate for enzyme activity assays | Enables precise measurement of the activity of enzymes involved in N-acetyltyramine metabolism, providing insights into protein function and regulation. |
| High-Throughput Screening (HTS) | Stable substrate for enzyme inhibition assays | Improved assay sensitivity and reliability for the discovery of novel modulators of pathways involving N-acetyltyramine. |
Development of Novel Research Probes and Chemically Modified Analogs for Specific Targets
The unique properties of this compound make it an excellent starting point for the development of novel research probes and chemically modified analogs. A research probe is a molecule used to study the properties of other molecules or structures. By modifying the structure of this compound, researchers can create new tools to investigate specific biological targets with enhanced precision.
The deuterium (B1214612) labeling itself can be considered a modification that creates a research probe to study metabolic pathways. The altered metabolism of the deuterated compound compared to its natural counterpart can reveal important information about the enzymes and pathways involved.
Furthermore, additional chemical modifications can be introduced to the this compound scaffold to create a new generation of research tools. For example, attaching a fluorescent tag or a photoaffinity label would allow for the visualization and identification of binding partners of N-acetyltyramine within cells. The presence of the deuterium atoms could enhance the utility of these probes by slowing their metabolism and prolonging their interaction with their targets.
The synthesis of a library of chemically modified analogs, each with specific alterations to the parent structure, could be used to probe the structure-activity relationships of N-acetyltyramine's biological targets. epj-conferences.org This approach is fundamental to drug discovery and the elucidation of biological mechanisms.
| Modification to this compound | Resulting Probe/Analog Type | Potential Research Application |
| No further modification | Stable Isotope Labeled Tracer | Elucidation of metabolic pathways and enzyme kinetics. |
| Attachment of a fluorophore | Fluorescent Probe | Visualization of the subcellular localization of N-acetyltyramine binding sites. |
| Incorporation of a photoaffinity label | Photoaffinity Probe | Covalent labeling and identification of receptor proteins or metabolizing enzymes. |
| Systematic structural alterations | Analog Library | Probing structure-activity relationships of biological targets to guide drug design. |
Contribution to Understanding Isotope-Directed Pharmacological Modulation in Pre-clinical Settings
The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, a concept known as isotope-directed pharmacological modulation. nih.gov Preclinical studies are essential to understand these effects before a compound can be considered for therapeutic use. This compound serves as an excellent model compound for investigating these phenomena.
The primary mechanism by which deuterium substitution exerts its effects is the kinetic isotope effect (KIE) . nih.govyoutube.comnih.govchemrxiv.orgresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and therefore, reactions that involve the breaking of this bond will proceed more slowly. In the case of this compound, the deuterium atoms are located on the N-acetyl group, a site that can be susceptible to enzymatic metabolism.
This slowing of metabolism can lead to several important pharmacological consequences. For instance, it can result in a longer biological half-life, meaning the compound remains in the body for a longer period. This could potentially lead to a more sustained therapeutic effect.
Another fascinating consequence of deuteration is metabolic switching . osti.govosti.goviaea.orgnih.gov If a molecule has multiple metabolic pathways, blocking or slowing one pathway through deuteration can redirect the metabolism towards other pathways. In the case of this compound, if N-deacetylation is a major metabolic route, its deuteration could lead to an increase in other metabolic transformations, such as hydroxylation of the phenyl ring. The resulting metabolites may have different biological activities and toxicological profiles compared to the metabolites of the non-deuterated compound.
Preclinical studies using this compound in animal models can provide valuable data on how site-specific deuteration can be used to fine-tune the pharmacological properties of a drug candidate. This knowledge can then be applied to the design of new drugs with improved efficacy and safety profiles. nih.govresearchgate.net
| Pharmacological Parameter | Expected Effect of Deuteration in this compound | Implication in Preclinical Studies |
| Rate of N-deacetylation | Decreased due to the kinetic isotope effect | Slower clearance and increased exposure (Area Under the Curve - AUC) of the parent compound. |
| Metabolic Profile | Potential shift from N-deacetylation to other pathways (e.g., ring hydroxylation) | Formation of different metabolites, which may have altered efficacy or toxicity profiles that need to be assessed. |
| Biological Half-life | Increased | Potential for less frequent dosing in a therapeutic setting. |
| Overall Pharmacological Effect | Potentially altered potency or duration of action | Provides insights into how to use deuteration to optimize the therapeutic index of a drug. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
